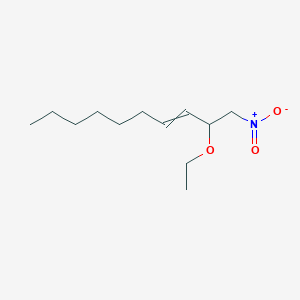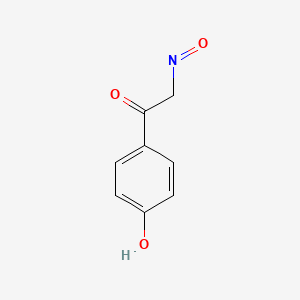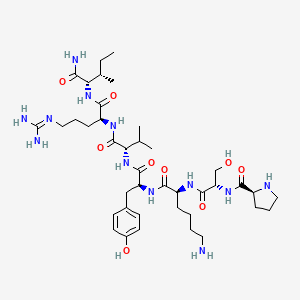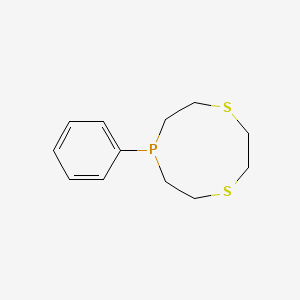
2-Ethoxy-1-nitrodec-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1-nitrodec-3-ene is a chemical compound with the molecular formula C12H23NO3 It is characterized by the presence of an ethoxy group, a nitro group, and a double bond within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-nitrodec-3-ene typically involves the nitration of an appropriate precursor. One common method is the nitration of 2-ethoxydec-3-ene using a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
2-Ethoxy-1-nitrodec-3-ene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of 2-ethoxy-1-aminodec-3-ene.
Oxidation: Formation of 2-ethoxydec-3-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Ethoxy-1-nitrodec-3-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Ethoxy-1-nitrodec-3-ene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ethoxy group can undergo hydrolysis. These interactions can lead to various biochemical effects, depending on the specific context and target molecules.
類似化合物との比較
Similar Compounds
2-Methoxy-1-nitrodec-3-ene: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-1-nitrooct-3-ene: Similar structure but with a shorter carbon chain.
2-Ethoxy-1-nitrodec-2-ene: Similar structure but with the double bond in a different position.
Uniqueness
2-Ethoxy-1-nitrodec-3-ene is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
147671-61-2 |
|---|---|
分子式 |
C12H23NO3 |
分子量 |
229.32 g/mol |
IUPAC名 |
2-ethoxy-1-nitrodec-3-ene |
InChI |
InChI=1S/C12H23NO3/c1-3-5-6-7-8-9-10-12(16-4-2)11-13(14)15/h9-10,12H,3-8,11H2,1-2H3 |
InChIキー |
ARGQEJNOGLXNPD-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC(C[N+](=O)[O-])OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)

![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)



![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)


